
Methyl 2-amino-2-cyclobutylacetate
Vue d'ensemble
Description
“Methyl 2-amino-2-cyclobutylacetate” is a chemical compound with the molecular weight of 179.65 . It is available in two forms: a hydrochloride and a liquid . The hydrochloride form is a powder that is stored at 4°C , while the liquid form is stored in a dark place at 2-8°C .
Molecular Structure Analysis
The IUPAC name for the hydrochloride form of the compound is “this compound hydrochloride” and its InChI code is "1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H" . For the liquid form, the IUPAC name is “methyl (2R)-amino (cyclobutyl)ethanoate” and its InChI code is "1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3/t6-/m1/s1" .Physical and Chemical Properties Analysis
“this compound” is a powder in its hydrochloride form and a liquid in another form . and is stored at 4°C . and is stored in a dark place at 2-8°C .Applications De Recherche Scientifique
Synthesis of Cyclopropyl-Containing Amino Acids : Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound structurally similar to Methyl 2-amino-2-cyclobutylacetate, has been used as a building block for cyclopropyl-containing amino acids. This compound has shown reactivity in Michael additions and Diels–Alder reactions, leading to new cyclopropyl-containing amino acids in protected form. It's been applied in the synthesis of precursors for geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).
Development of Novel Amino Acid Derivatives : Another study demonstrated the synthesis of various methyl 2-(benzylamino)cyclobutenecarboxylates, which were then converted into N-Boc-protected derivatives and used to form dipeptides. This research indicates the potential of these compounds in peptide synthesis (Meijere et al., 2010).
Antimicrobial Activity : A study explored the antimicrobial activity of compounds containing cyclobutane and 1,3-thiazole, closely related to this compound. Some compounds showed significant activity against bacterial strains like Staphylococcus aureus and Mycobacterium fortuitum (Koparir et al., 2011).
Gas Chromatography-Mass Spectrometry : Cycloalkylcarbonyl derivatives, including cyclobutylcarbonyl, have been proposed for determining amino acid methyl esters by gas chromatography-mass spectrometry. These derivatives form symmetric peaks and can decompose with the cleavage of carbocycles, suggesting their utility in analytical chemistry (Zaikin & Luzhnov, 2002).
Synthesis of Constrained Amino Acids : There has been a synthesis of various constrained amino acids, including cyclobutane amino acids. These compounds, structurally related to this compound, offer potential for the development of novel peptidomimetics and drug candidates (Avenoza et al., 2005).
Radiolabeling and Neuroprotective Drug Potential : Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound with a structural resemblance to this compound, was developed as a potential neuroprotective drug and studied using PET imaging in rats. The compound showed significant accumulation in cortical brain areas (Yu et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-amino-2-cyclobutylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)6(8)5-3-2-4-5/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMQPLHPHZACOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6-Chloro-2-pyrazinyl)methyl]dimethylamine dihydrochloride](/img/structure/B1424297.png)

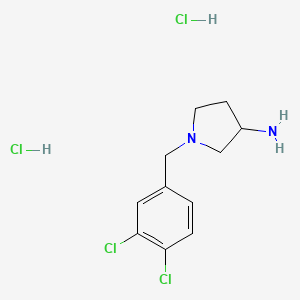

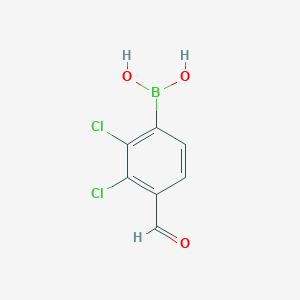

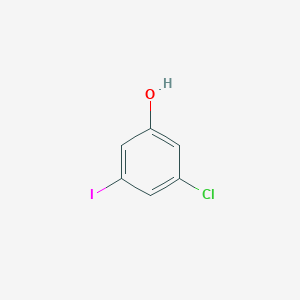
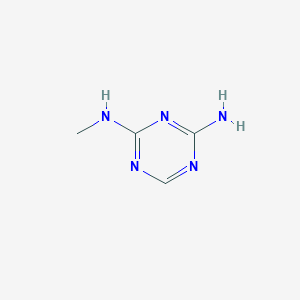
![4-[2-(2-Methoxypyridin-3-yl)-2-oxoethyl]benzonitrile](/img/structure/B1424311.png)
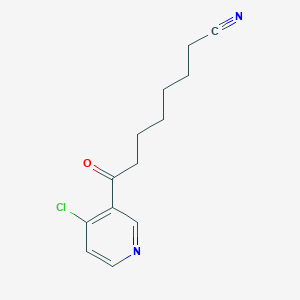
![5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole](/img/structure/B1424315.png)


